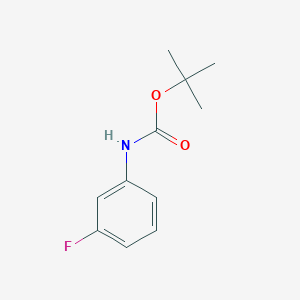

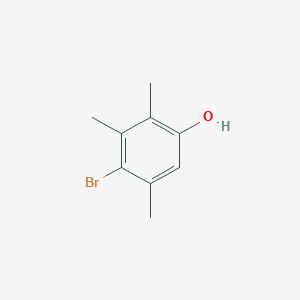

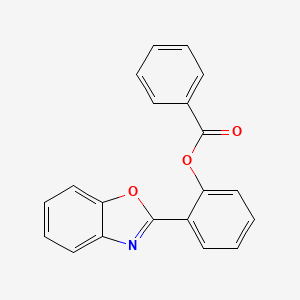

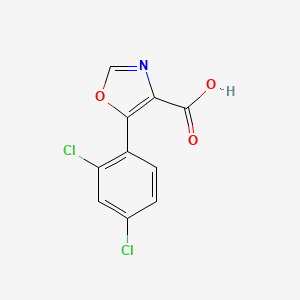

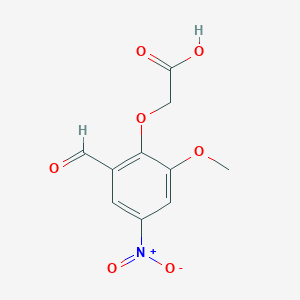

2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid is a chemical of interest in various research studies due to its potential applications in the synthesis of novel compounds with antimicrobial properties. It serves as a precursor in the synthesis of a range of derivatives, which are then evaluated for their biological activities .

Synthesis Analysis

The synthesis of derivatives of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid has been explored in the context of creating compounds with potential antimicrobial effects. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized from a related compound, 2-(2-methoxy-4-(3-oxo-3-substituted phenylprop-1-enyl)phenoxy) acetic acid, by cyclization with thiosemicarbazide using POCl3 or PPA as a catalyst . Additionally, the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids has been studied, leading to the formation of various benzo[b]furan derivatives under classical reaction conditions .

Molecular Structure Analysis

The molecular structure of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid and its derivatives has been characterized using spectroscopic methods such as IR, 1H NMR, and mass analysis. These methods confirm the structures of the synthesized compounds and provide insight into the molecular configurations that are essential for their biological activity . Furthermore, the crystal structure of the compound has been determined by X-ray diffraction, revealing details such as hydrogen-bonded cyclic dimers and the stereochemistry of its zinc(II) complex .

Chemical Reactions Analysis

The chemical reactivity of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid is highlighted by its role in the synthesis of various derivatives. The compound undergoes cyclization reactions to form thiadiazole derivatives and participates in the Perkin cyclization to yield benzo[b]furan derivatives . These reactions are significant as they extend the chemical diversity and potential applications of the parent compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid derivatives are crucial for their antimicrobial efficacy. While specific properties such as solubility, melting point, and stability are not detailed in the provided papers, the successful synthesis and characterization of these compounds suggest that they possess the necessary properties for biological activity. The crystal structure analysis provides additional information on the compound's solid-state properties, such as hydrogen bonding and coordination geometry in its complexes .

Scientific Research Applications

Antimicrobial and Anti-Mycobacterial Properties

2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid has been explored for its antimicrobial properties. A study by Noolvi et al. (2016) synthesized a series of 1,3,4-thiadiazole derivatives of this compound, demonstrating significant in vitro antimicrobial activities against several microbial strains (Noolvi et al., 2016). Another research by Yar et al. (2006) focused on the synthesis of phenoxy acetic acid derivatives as anti-mycobacterial agents, showing activities against Mycobacterium tuberculosis (Yar et al., 2006).

Chemical Synthesis and Structural Analysis

The compound has also been used in chemical synthesis and structural analysis. Kowalewska et al. (2008) discussed the Perkin cyclization of 2-(2-formyl-6-methoxyphenoxy)alkanoic acids, resulting in the formation of various compounds with potential applications in chemical synthesis (Kowalewska & Kwiecień, 2008). O'reilly et al. (1987) investigated the crystal structures of this acid and its metal complexes, contributing to the understanding of metal-ligand interactions in chemistry (O'reilly et al., 1987).

Applications in Organic Chemistry

The compound has been used in various organic chemistry syntheses. For instance, Roberts et al. (1997) utilized derivatives of this compound in the synthesis of Pyrrolo[4,3,2-de]quinolines, a class of compounds with potential pharmacological properties (Roberts et al., 1997). Similarly, Crich and Rumthao (2004) used it in the synthesis of carbazomycin B by radical arylation of benzene, demonstrating its utility in complex organic reactions (Crich & Rumthao, 2004).

properties

IUPAC Name |

2-(2-formyl-6-methoxy-4-nitrophenoxy)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO7/c1-17-8-3-7(11(15)16)2-6(4-12)10(8)18-5-9(13)14/h2-4H,5H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPOLKGDNZXQPS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OCC(=O)O)C=O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10394967 |

Source

|

| Record name | 2-(2-formyl-6-methoxy-4-nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Formyl-6-methoxy-4-nitrophenoxy)acetic acid | |

CAS RN |

25672-31-5 |

Source

|

| Record name | 2-(2-formyl-6-methoxy-4-nitrophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10394967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.